molecular formula C10H12Cl2N2 B13107692 Naphthalene-2,7-diaminedihydrochloride

Naphthalene-2,7-diaminedihydrochloride

Cat. No.: B13107692
M. Wt: 231.12 g/mol
InChI Key: XOGAKKQJSMRKOR-UHFFFAOYSA-N
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Description

Naphthalene-2,7-diaminedihydrochloride (hypothetical structure inferred from nomenclature) is a naphthalene derivative substituted with two amine groups at the 2- and 7-positions, forming a dihydrochloride salt. The dihydrochloride salt enhances water solubility compared to the free base, making it suitable for applications in pharmaceuticals, organic synthesis, or material science. Its reactivity is influenced by the electron-rich aromatic amine groups, enabling participation in coupling, diazotization, or coordination chemistry .

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

naphthalene-2,7-diamine;dihydrochloride

InChI

InChI=1S/C10H10N2.2ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;;/h1-6H,11-12H2;2*1H

InChI Key

XOGAKKQJSMRKOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2,7-diaminedihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,7-diaminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene-2,7-diaminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-2,7-diaminedihydrochloride involves its interaction with DNA and other biomolecules:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following naphthalene derivatives share structural similarities but differ in substituents and functional groups:

Compound Name Substituents/Functional Groups CAS No. Key Properties/Applications References
Naphthalene-2,7-diaminedihydrochloride 2,7-diamine (dihydrochloride salt) N/A High water solubility, reactive amines Inferred
2,7-Dihydroxynaphthalene 2,7-dihydroxy 141-86-6 Low solubility in water; dye precursor
2,7-Dimethylnaphthalene 2,7-methyl 582-16-1 Nonpolar; GC/MS applications
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 1,3-sulfonate, 7-hydroxy (dipotassium salt) 842-18-2 High water solubility; surfactant/dye
Acid Red 1 (Disodium 5-acetamido-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate) Azo, sulfonate, acetamido groups N/A Textile dye, pH-sensitive colorant

Physicochemical Properties

Solubility:
  • This compound : Expected moderate solubility in water due to ionic hydrochloride groups, though less than sulfonated derivatives like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (100% concentration, fully water-soluble) .
  • 2,7-Dimethylnaphthalene: Insoluble in water (nonpolar; molecular weight 156.22 g/mol) .
  • Acid Red 1 : High solubility in polar solvents due to disulfonate and polar azo groups .
Reactivity:
  • The diamine group in this compound enables reactions such as electrophilic substitution or coordination with metal ions.
  • Azo dyes like Acid Red 1 are prone to photodegradation but stable under controlled pH conditions .

Stability and Handling

  • Hydrochloride salts like this compound may be hygroscopic, requiring anhydrous storage.
  • Sulfonated derivatives (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) are thermally stable and non-flammable .
  • Azo dyes require protection from UV light to prevent decomposition .

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